molecular formula C19H15BrN2O3 B2618330 (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide CAS No. 303064-27-9

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide

Cat. No.: B2618330
CAS No.: 303064-27-9
M. Wt: 399.244
InChI Key: FZBKISYFZPPHRP-SRZZPIQSSA-N
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Description

(E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is an organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of functional groups like bromine, hydroxyl, and naphthyl moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-(naphthalen-1-yloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar hydrazone compounds are often produced on a larger scale using batch or continuous flow reactors. These methods ensure better control over reaction conditions, yield, and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 2-(naphthalen-1-yloxy)acetohydrazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology

In biological research, hydrazone derivatives are often studied for their antimicrobial, antifungal, and anticancer activities.

Medicine

Industry

In industrial chemistry, such compounds can be used as intermediates in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The hydrazone moiety can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. The bromine and hydroxyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(5-chloro-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide
  • (E)-N’-(5-methyl-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide

Uniqueness

The presence of the bromine atom in (E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide may impart unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to its chloro or methyl analogs.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c20-15-8-9-17(23)14(10-15)11-21-22-19(24)12-25-18-7-3-5-13-4-1-2-6-16(13)18/h1-11,23H,12H2,(H,22,24)/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBKISYFZPPHRP-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303064-27-9
Record name N'-(5-BROMO-2-HYDROXYBENZYLIDENE)-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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